molecular formula C9H9ClFIO B14020968 5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene

5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene

Cat. No.: B14020968
M. Wt: 314.52 g/mol
InChI Key: KHGQKAFNJVUPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring, along with an isopropoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques is crucial for monitoring the reaction progress and verifying the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized aromatic compounds .

Scientific Research Applications

5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene involves its interaction with specific molecular targets and pathways. The halogen atoms and isopropoxy group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-fluoro-3-iodo-2-methoxybenzene
  • 5-Chloro-1-fluoro-3-iodo-2-ethoxybenzene
  • 5-Chloro-1-fluoro-3-iodo-2-propoxybenzene

Uniqueness

5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties compared to its analogs.

Biological Activity

5-Chloro-1-fluoro-3-iodo-2-isopropoxybenzene is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

The molecular formula for this compound is C10H10ClFIOC_{10}H_{10}ClFIO, with a molecular weight of approximately 307.54 g/mol. The compound features a unique combination of halogen substituents, which may influence its biological interactions.

PropertyValue
Molecular FormulaC10H10ClFIOC_{10}H_{10}ClFIO
Molecular Weight307.54 g/mol
IUPAC NameThis compound
CAS NumberN/A

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of halogen atoms enhances the compound's lipophilicity and binding affinity, potentially leading to significant pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can alter the biochemical landscape within cells.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.

Case Studies

Several studies have investigated the biological implications of halogenated aromatic compounds similar to this compound:

  • Antimicrobial Activity: Research has shown that halogenated compounds exhibit antimicrobial properties against various pathogens. For instance, derivatives of chlorinated and fluorinated benzene have been documented to inhibit bacterial growth effectively.
  • Anticancer Potential: Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells through the modulation of cellular signaling pathways. For example, fluorinated benzene derivatives have shown promise in targeting cancer cell proliferation.
  • Pesticidal Efficacy: There is evidence that halogenated compounds can function as effective pesticides by disrupting the nervous systems of pests. This aspect is crucial for agricultural applications.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

CompoundBiological ActivityNotes
5-Bromo-1-fluoro-3-chloro-benzeneModerate antimicrobial effectsSimilar halogen profile
4-Iodo-2-methylphenolStrong antifungal propertiesDifferent substituent effects
2-Fluoro-4-chlorobenzaldehydeInhibits certain enzyme activitiesVariations in reactivity due to structure

Research Findings

Recent literature highlights the potential for developing pharmaceuticals based on halogenated aromatic compounds. For instance, a study published in Bioorganic & Medicinal Chemistry discusses the synthesis and evaluation of various halogenated derivatives for their anticancer properties . Another study emphasizes the role of these compounds in agricultural chemistry, noting their effectiveness as pesticides .

Future Directions

Research on this compound should focus on:

  • In Vivo Studies: To assess the pharmacokinetics and toxicity profiles.
  • Mechanistic Studies: To elucidate specific pathways affected by this compound.
  • Formulation Development: For potential therapeutic or agricultural applications.

Properties

Molecular Formula

C9H9ClFIO

Molecular Weight

314.52 g/mol

IUPAC Name

5-chloro-1-fluoro-3-iodo-2-propan-2-yloxybenzene

InChI

InChI=1S/C9H9ClFIO/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3

InChI Key

KHGQKAFNJVUPLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1I)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.